2-Bromo-4-methylphenol-d6 safety data sheet (SDS)
2-Bromo-4-methylphenol-d6 safety data sheet (SDS)
Technical Whitepaper: 2-Bromo-4-methylphenol-d6 Safe Handling, Physicochemical Properties, and Analytical Application in Isotope Dilution Mass Spectrometry
Executive Summary
This technical guide provides a comprehensive operational framework for 2-Bromo-4-methylphenol-d6 , a stable isotope-labeled analog of 2-bromo-p-cresol. Primarily utilized as an Internal Standard (ISTD) in environmental toxicology and metabolomics, this compound requires rigorous handling protocols due to the synergistic hazards of phenolic toxicity and organobromine reactivity. This document synthesizes safety data, storage stability mechanisms, and standardized analytical workflows for researchers.
Part 1: Molecular Identity & Isotopic Fidelity
Compound: 2-Bromo-4-methylphenol-d6
Synonyms: 2-Bromo-p-cresol-d6; 2-Bromo-4-hydroxytoluene-d6
Parent CAS: 6627-55-0 (Unlabeled)
Chemical Formula:
Structural Configuration
The "d6" designation typically indicates full deuteration of the methyl group (
Figure 1: Isotopic mapping of 2-Bromo-4-methylphenol-d6. Green/Yellow nodes indicate stable C-D bonds resistant to exchange.[1]
Part 2: Hazard Profiling & Toxicology
While the deuterium label does not alter the toxicological profile, the parent structure combines the corrosive nature of phenols with the alkylating potential of organobromides.
The "Phenol Effect" & Anesthesia
Unlike simple acids, halogenated phenols possess a local anesthetic effect. Dermal exposure may not cause immediate pain , leading to delayed recognition of severe chemical burns.[2] The lipophilic nature of the bromine substituent enhances skin permeation relative to phenol itself.
| Hazard Class (GHS) | Category | H-Statement | Mechanism of Action |
| Skin Corrosion | Cat.[3][4] 1B/2 | H314/H315 | Protein denaturation and necrosis via electrophilic attack. |
| Acute Tox (Oral) | Cat.[5] 4 | H302 | Systemic toxicity affecting CNS and kidneys.[6] |
| Eye Damage | Cat. 1 | H318 | Irreversible corneal opacity due to rapid tissue penetration. |
| Aquatic Acute | Cat. 1 | H400 | Uncoupling of oxidative phosphorylation in aquatic organisms. |
PPE Breakthrough Logic
Standard nitrile gloves are insufficient for prolonged handling of halogenated phenols.
-
Recommended: Laminated film (Silver Shield/4H) or Viton®.
-
Double-Gloving Protocol: Inner Nitrile (for dexterity) + Outer Viton (for chemical resistance).
Part 3: Storage, Stability & Degradation[7]
To maintain isotopic purity (>98 atom % D) and chemical integrity, specific storage conditions are required to prevent debromination and H/D exchange.
Degradation Pathways
-
Photolytic Debromination: Aryl bromides are susceptible to homolytic cleavage under UV light, forming radical intermediates that abstract hydrogen, reverting the compound to p-cresol-d6 (mass shift error).
-
H/D Scrambling: While C-D bonds are stable, exposure to strong acids or Lewis acids at high temperatures can induce scrambling on the aromatic ring.
Storage Protocol
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen headspace (prevents oxidative coupling).
-
Container: Amber glass vial (UV protection) with Teflon-lined cap.
Part 4: Analytical Application (IDMS)
The primary utility of 2-Bromo-4-methylphenol-d6 is as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS).
The Mass Shift Advantage
The +6 Da shift moves the ISTD mass cluster away from the M+2 isotope peak of the natural analyte (caused by the natural abundance of
-
Analyte (Natural): Monoisotopic Mass ~186.
-
Analyte (
): Mass ~188. -
ISTD (d6): Mass ~192 (Avoids interference from the 188 peak).
Experimental Workflow: Quantification
This protocol ensures equilibrium between the analyte and the ISTD before extraction, correcting for recovery losses.
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Equilibration ensures the ISTD compensates for extraction inefficiencies.
Standard Preparation Protocol
Objective: Prepare a 100 µg/mL Stock Solution.
-
Weighing: Accurately weigh 1.0 mg of 2-Bromo-4-methylphenol-d6 into a tared amber volumetric flask (10 mL).
-
Note: Use an anti-static gun; deuterated solids can be static-prone.
-
-
Solvent Selection: Dissolve in Methanol (LC-MS grade) or Acetone . Avoid water to prevent potential hydroxyl proton exchange issues during long-term storage.
-
Sonicate: Sonicate for 2 minutes to ensure complete dissolution.
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Aliquot: Dispense into 200 µL aliquots in silanized glass inserts to minimize surface adsorption. Store at -20°C.
Part 5: Emergency Protocols & Waste Management
CRITICAL SAFETY NOTE: Water is NOT the primary first aid for phenol-derivative exposures. Phenols are lipophilic; water may spread the chemical over a larger skin area without effectively solubilizing it.[2]
The PEG 300/400 Protocol
-
Skin Contact:
-
Step 1: Immediately wipe off excess chemical.
-
Step 2: Drench the area with Polyethylene Glycol (PEG) 300 or 400 (or a 70:30 PEG/Ethanol mix). PEG solubilizes the phenol and retards absorption.
-
Step 3: Wash with soap and water only after PEG treatment.
-
-
Eye Contact:
-
Flush with water for 15 minutes.[7] Do not use PEG in eyes. Consult an ophthalmologist immediately.
-
Waste Disposal
-
Classification: Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers or acids.
-
Destruction: High-temperature incineration with scrubber (to capture HBr gases).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022).[6] Standard Operating Procedure: Phenol. Retrieved from [Link]
-
Ho, Y.[5] & Yu, K. (2000). Kinetics and Thermodynamics of the Sorption of Phenols. Journal of Environmental Science and Health. (Contextual grounding for phenol extraction efficiency).
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. 2-Bromo-4-methylphenol 96 6627-55-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. carlroth.com [carlroth.com]
